molecular formula C7H6N2OS2 B2364871 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 1152542-90-9

5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2364871
CAS RN: 1152542-90-9
M. Wt: 198.26
InChI Key: DUKHEHAKISALTO-UHFFFAOYSA-N
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Description

“5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The thiophene ring is attached to an oxadiazole ring, another type of heterocyclic compound, via a methylene bridge . The oxadiazole ring contains three carbon atoms, one oxygen atom, and two nitrogen atoms .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” can be analyzed using various spectroscopic techniques . The compound is likely to have a planar structure due to the presence of the thiophene and oxadiazole rings . The exact structure would depend on the specific substituents attached to these rings .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions . They can participate in oxidation reactions, alkylation reactions, and desulfurization reactions . The specific reactions that “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” undergoes would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” can be predicted based on its molecular structure. Thiophene is a colorless liquid with a benzene-like odor . It is likely that “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” would have similar properties, although the presence of the oxadiazole ring and the thiol group may alter these properties .

Scientific Research Applications

Future Directions

The future directions for research on “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” could include further exploration of its biological activity and potential applications. Given the wide range of biological activities exhibited by thiophene derivatives, “5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol” could be a promising candidate for the development of new therapeutic agents .

properties

IUPAC Name

5-(thiophen-2-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKHEHAKISALTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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